molecular formula C10H11IO B14811047 4-Cyclopropoxy-1-iodo-2-methylbenzene

4-Cyclopropoxy-1-iodo-2-methylbenzene

Cat. No.: B14811047
M. Wt: 274.10 g/mol
InChI Key: XNMBXBQANXOFQQ-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-1-iodo-2-methylbenzene is an organic compound with the molecular formula C10H11IO It is a derivative of benzene, where the benzene ring is substituted with a cyclopropoxy group, an iodine atom, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-1-iodo-2-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 4-cyclopropoxy-2-methylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective iodination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-1-iodo-2-methylbenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of 4-cyclopropoxy-2-methylbenzene.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the iodine atom with other nucleophiles.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce the iodine atom.

Major Products Formed

    Substitution: Depending on the nucleophile used, products such as 4-cyclopropoxy-2-methylphenol or 4-cyclopropoxy-2-methylbenzoic acid can be formed.

    Oxidation: Products such as 4-cyclopropoxy-2-methylbenzaldehyde or 4-cyclopropoxy-2-methylbenzoic acid can be obtained.

    Reduction: The major product formed is 4-cyclopropoxy-2-methylbenzene.

Scientific Research Applications

4-Cyclopropoxy-1-iodo-2-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions involving aromatic compounds.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-1-iodo-2-methylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The cyclopropoxy group and iodine atom can influence the reactivity of the benzene ring, making it more susceptible to further chemical modifications. The compound can participate in various pathways, depending on the nature of the substituents introduced during reactions.

Comparison with Similar Compounds

Similar Compounds

    4-Cyclopropoxy-2-iodo-1-methylbenzene: Similar structure but different substitution pattern.

    4-Cyclopropoxy-1-bromo-2-methylbenzene: Bromine instead of iodine.

    4-Cyclopropoxy-1-chloro-2-methylbenzene: Chlorine instead of iodine.

Uniqueness

4-Cyclopropoxy-1-iodo-2-methylbenzene is unique due to the presence of the iodine atom, which can significantly influence its reactivity and potential applications. The combination of the cyclopropoxy group and iodine atom makes it a valuable intermediate in organic synthesis and a useful compound in various research fields.

Properties

Molecular Formula

C10H11IO

Molecular Weight

274.10 g/mol

IUPAC Name

4-cyclopropyloxy-1-iodo-2-methylbenzene

InChI

InChI=1S/C10H11IO/c1-7-6-9(4-5-10(7)11)12-8-2-3-8/h4-6,8H,2-3H2,1H3

InChI Key

XNMBXBQANXOFQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC2CC2)I

Origin of Product

United States

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